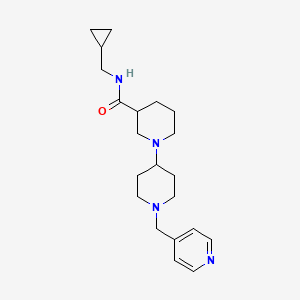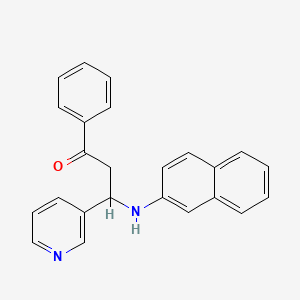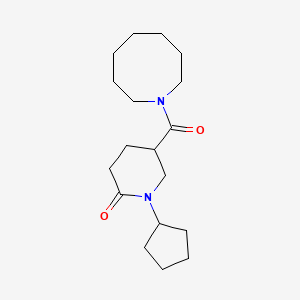
N-(cyclopropylmethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclopropylmethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as JNJ-31020028, is a novel and selective antagonist of the dopamine D3 receptor. The compound was first synthesized by Janssen Pharmaceutica, a subsidiary of Johnson & Johnson, in the early 2000s. Since then, JNJ-31020028 has been the subject of numerous scientific studies, investigating its potential applications in the treatment of various neurological and psychiatric disorders.
作用機序
N-(cyclopropylmethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide acts as a competitive antagonist of the dopamine D3 receptor, which is predominantly expressed in the mesolimbic and mesocortical pathways of the brain. By blocking the activity of this receptor, this compound is thought to modulate the release of dopamine, a neurotransmitter that plays a key role in reward, motivation, and cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, both in vitro and in vivo. In animal models, the compound has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and nicotine, suggesting its potential as a treatment for addiction. This compound has also been shown to improve cognitive function in animal models of schizophrenia, suggesting its potential as a treatment for this disorder.
実験室実験の利点と制限
One of the main advantages of N-(cyclopropylmethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide is its high selectivity for the dopamine D3 receptor, which minimizes off-target effects. However, the compound has relatively low potency, which may limit its effectiveness in certain applications. Additionally, the synthesis of this compound is complex and time-consuming, which may limit its availability for research purposes.
将来の方向性
There are several potential future directions for research on N-(cyclopropylmethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is the potential use of the compound in the treatment of addiction, particularly in combination with other drugs or behavioral therapies. Another area of interest is the potential use of this compound in the treatment of schizophrenia, either alone or in combination with other antipsychotic medications. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to identify any potential side effects or safety concerns associated with its use.
合成法
The synthesis of N-(cyclopropylmethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide involves several steps, starting from commercially available starting materials. The key intermediate in the synthesis is 1-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylic acid, which is obtained through a series of chemical reactions. The final step involves the coupling of the carboxylic acid with N-(cyclopropylmethyl)amine, followed by purification to obtain the final product.
科学的研究の応用
N-(cyclopropylmethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide has been the subject of extensive scientific research, investigating its potential applications in the treatment of various neurological and psychiatric disorders. The compound has been shown to have high affinity and selectivity for the dopamine D3 receptor, which is implicated in the pathophysiology of several disorders, including schizophrenia, addiction, and Parkinson's disease.
特性
IUPAC Name |
N-(cyclopropylmethyl)-1-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O/c26-21(23-14-17-3-4-17)19-2-1-11-25(16-19)20-7-12-24(13-8-20)15-18-5-9-22-10-6-18/h5-6,9-10,17,19-20H,1-4,7-8,11-16H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDHGCXWHSJUPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3=CC=NC=C3)C(=O)NCC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(4-methylphenyl)-1-phthalazinyl]amino}phenol](/img/structure/B6053741.png)
![1-methyl-1,2,3,4-tetrahydrobenzo[b]-1,8-naphthyridin-5-amine oxalate](/img/structure/B6053745.png)
![ethyl 3-(3-methoxybenzyl)-1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6053762.png)
![1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B6053769.png)
![3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B6053772.png)
![3-{[5-(3-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B6053776.png)
![8H-[1,2,4]triazolo[5',1':2,3]pyrimido[5,4-d][1,2]diazepin-6-ol](/img/structure/B6053779.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]isonicotinamide 1-oxide](/img/structure/B6053784.png)
![[1-(1H-benzimidazol-5-ylcarbonyl)-3-benzyl-3-piperidinyl]methanol](/img/structure/B6053797.png)

![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]acetamide](/img/structure/B6053822.png)
![N-(2,6-dimethylphenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6053828.png)

